molecular formula C17H17N3O4S B4885441 N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide

N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide

Cat. No.: B4885441
M. Wt: 359.4 g/mol
InChI Key: OBTOLAXSWQTRQF-UHFFFAOYSA-N
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Description

N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to undergo structural modifications. The compound has garnered interest for its potential biological activities, particularly in the context of anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 3-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base, followed by the addition of thiourea. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reaction times precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential anticancer properties, particularly against breast cancer cell lines.

    Medicine: Explored for its role in molecular docking studies to target specific proteins involved in cancer pathways.

Mechanism of Action

The mechanism of action of N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. Molecular docking studies suggest that it targets proteins such as PR (PDP: 4OAR) and Akt (PDP: 5KCV), which are crucial in cancer cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide stands out due to its unique propoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-2-10-24-15-8-6-12(7-9-15)16(21)19-17(25)18-13-4-3-5-14(11-13)20(22)23/h3-9,11H,2,10H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTOLAXSWQTRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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